
4-(3-Bromophenyl)butan-1-ol
Overview
Description
“4-(3-Bromophenyl)butan-1-ol” is a chemical compound with the molecular formula C10H13BrO. It has a molecular weight of 229.12 . The IUPAC name for this compound is 4-(3-bromophenyl)-1-butanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13BrO/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8,12H,1-2,4,7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Organic Synthesis and Catalysis
4-(3-Bromophenyl)butan-1-ol serves as an intermediate in various organic synthesis processes, demonstrating the versatility of halogenated organics in facilitating complex chemical transformations. A notable application involves its potential use in selective organic synthesis processes over metal cation-exchanged clay catalysts. These catalysts, such as metal cation-exchanged montmorillonite and fluor-tetrasilicic mica, are utilized for a range of organic synthesis reactions, including Friedel-Crafts alkylation, rearrangement of alkyl phenyl ethers, and aromatic alkylation of phenol. The ability to regenerate and reuse these clay catalysts highlights the efficiency and sustainability of using such intermediates in organic synthesis (Tateiwa & Uemura, 1997).
Photocatalysis and Environmental Applications
The derivative's potential for photocatalytic applications, notably in environmental purification and energy conversion processes, underscores the importance of researching materials with specific functional groups for enhanced photocatalytic performance. This research direction could lead to breakthroughs in utilizing sunlight for pollution degradation and energy production, although specific studies on this compound in this context are yet to be fully explored.
Biologically Produced Chemicals and Biofuels
This compound and related compounds find relevance in the downstream processing of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol. These chemicals have broad applications, ranging from the production of biofuels to biodegradable plastics, showcasing the role of such intermediates in supporting the development of sustainable materials and energy sources. Research in this area focuses on optimizing recovery and purification processes to enhance yield, purity, and reduce energy consumption in the microbial production of these diols (Xiu & Zeng, 2008).
Safety and Hazards
The compound has been classified under GHS07 for safety. The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation .
properties
IUPAC Name |
4-(3-bromophenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8,12H,1-2,4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJHXULZDUAFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

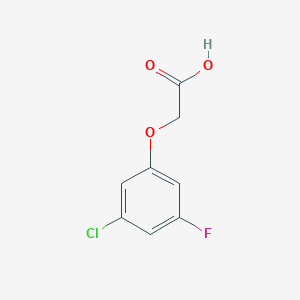
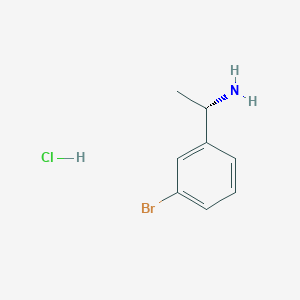

![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/structure/B3116535.png)
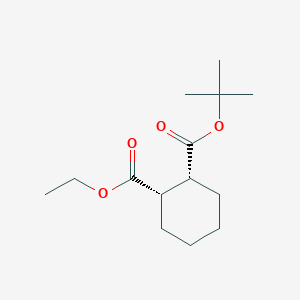


![3-Thia-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3116555.png)
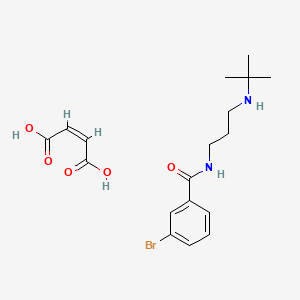
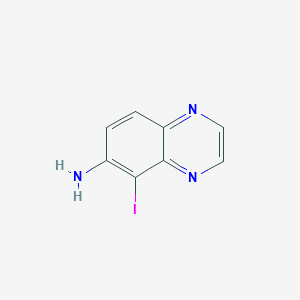
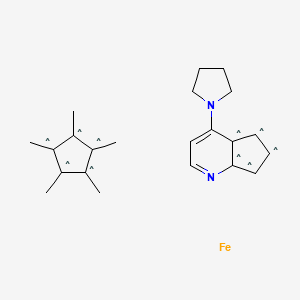

![cis-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hcl](/img/structure/B3116589.png)
![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3116591.png)